Nortilidine is classified as an opioid analgesic and is primarily derived from tilidine, which is administered as a prodrug. The compound's classification falls under the categories of narcotics and psychoactive substances due to its effects on the central nervous system. It is recognized by various identifiers, including its IUPAC name, chemical formula , and CAS number 259-349-0 .
The synthesis of nortilidine involves the metabolic conversion of tilidine in the liver, where it undergoes demethylation. This process is facilitated by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Research indicates that the presence of inhibitors such as ritonavir can significantly affect the pharmacokinetics of tilidine and its metabolites, including nortilidine .
Analytical methods for synthesizing and quantifying nortilidine include liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. These methods allow for sensitive detection and quantification in biological samples, such as urine, with calibration ranges established for accurate measurement .
Nortilidine possesses a complex molecular structure characterized by a biphenyl framework with an amine side chain. Its structural formula can be represented as:
CC(C1=CC=CC=C1)C(C2=CC=CC=C2)N(C)C(=O)O
The three-dimensional structure of nortilidine can be modeled using computational chemistry tools to visualize its spatial configuration, which is crucial for understanding its interactions with biological targets .
Nortilidine participates in various chemical reactions primarily related to its metabolism and interaction with biological systems. The primary reaction involves the conversion from tilidine through oxidative demethylation facilitated by cytochrome P450 enzymes. Additionally, nortilidine can undergo conjugation reactions leading to the formation of glucuronides, which are important for its excretion from the body .
Research has also explored the potential formation of N-nitroso derivatives of nortilidine, which may have implications for toxicological studies .
Nortilidine exerts its analgesic effects primarily through interaction with opioid receptors in the central nervous system, specifically the mu-opioid receptor. This binding results in inhibition of pain pathways and modulation of neurotransmitter release. Furthermore, its action as an N-methyl-D-aspartate receptor antagonist suggests additional mechanisms that may contribute to its analgesic efficacy, particularly in neuropathic pain scenarios .
Pharmacokinetic studies indicate that nortilidine has a longer half-life compared to tilidine, allowing for sustained analgesic effects following administration. The compound's metabolism is also influenced by genetic factors related to cytochrome P450 enzyme activity, highlighting the importance of personalized medicine approaches in opioid therapy .
Nortilidine exhibits several notable physical and chemical properties:
These properties are critical for formulating pharmaceutical preparations and understanding the compound's behavior in biological systems .
Nortilidine's primary application lies within the field of pain management as an opioid analgesic. Its effectiveness in treating moderate to severe pain makes it a valuable option in clinical settings. Additionally, due to its unique pharmacological profile, it has been investigated for potential use in treating conditions associated with neuropathic pain.
Moreover, given its classification as a designer drug, ongoing research is focused on understanding its abuse potential and implications for public health policies regarding opioid use . Analytical methods developed for detecting nortilidine are also instrumental in forensic toxicology, aiding in drug screening processes.
Nortilidine (ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate) is a cyclohexene derivative with the molecular formula C₁₆H₂₁NO₂ and a molar mass of 259.35 g/mol [1] [10]. Its core structure features a phenyl-substituted cyclohexene ring with an ethyl ester group at position 1 and a methylamino moiety at position 2. The stereochemistry is defined by two chiral centers, resulting in four possible stereoisomers. Pharmacological activity resides predominantly in the (1R,2S) configuration, which exhibits high μ-opioid receptor (MOR) affinity and agonist activity [8] [10]. The (1S,2R) isomer displays distinct pharmacological properties, including NMDA receptor antagonist activity [1] [10]. Crystallographic and nuclear magnetic resonance (NMR) analyses confirm that the bioactive conformation positions the phenyl ring perpendicular to the cyclohexene plane, facilitating optimal receptor interactions [1].
Table 1: Structural Identifiers of Nortilidine
Property | Value |
---|---|
Systematic IUPAC Name | Ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate |
CAS Registry Number | 34596-11-7 (HCl salt) |
Molecular Formula | C₁₆H₂₁NO₂ |
Molar Mass | 259.35 g/mol |
Stereochemistry | (1R,2S) configuration (pharmacologically active) |
Canonical SMILES | CCOC(=O)[C@]1(CCC=C[C@@H]1NC)C2=CC=CC=C2 |
Nortilidine is primarily synthesized in vivo via the oxidative N-demethylation of the prodrug tilidine, catalyzed by hepatic cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2C19 [2] [3]. This metabolic transformation occurs in a stereoselective manner, preserving the (1R,2S) configuration critical for opioid activity. In vitro studies demonstrate that chemical synthesis can replicate this process using demethylating agents like boron tribromide in anhydrous dichloromethane, achieving yields exceeding 70% under optimized conditions [1] [6]. The reaction proceeds via nucleophilic attack on the tertiary amine, forming a carbinolamine intermediate that collapses to release formaldehyde and yield nortilidine [2].
Structural analogs have been engineered to explore structure-activity relationships (SAR). Key modifications include:
These analogs are synthesized via reductive amination of tilidine-like precursors followed by esterification, enabling rapid diversification of the core scaffold [6].
Nortilidine hydrochloride is a white crystalline solid with a melting point of 192–195°C and moderate aqueous solubility (15.7 mg/mL at 25°C) [7] [9]. Its partition coefficient (logP) of 2.8 indicates significant lipophilicity, facilitating blood-brain barrier penetration and central nervous system activity [7] [10]. In solution, nortilidine exhibits pH-dependent stability:
Degradation products include:
Storage stability is optimal in anhydrous methanol at –20°C, with no degradation detected after 12 months [7]. Light exposure accelerates decomposition, necessitating amber glass packaging for reference standards [7].
Table 2: Key Physicochemical and Metabolic Properties
Property | Value | Significance |
---|---|---|
logP | 2.8 | High lipophilicity for CNS penetration |
Aqueous Solubility | 15.7 mg/mL (HCl salt, 25°C) | Suitable for injectable formulations |
Major Metabolic Route | CYP3A4/CYP2C19-mediated N-demethylation to bisnortilidine | Limits biological half-life |
Primary Degradation Pathway | Ester hydrolysis (pH >7) | Requires pH-controlled formulations |
Optimal Storage | Anhydrous methanol, –20°C, protected from light | Prevents oxidation/hydrolysis |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3